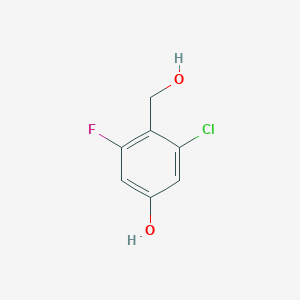
3-chloro-5-fluoro-4-(hydroxymethyl)phenol
Overview
Description
3-chloro-5-fluoro-4-(hydroxymethyl)phenol: is an organic compound with the molecular formula C7H6ClFO2 It is a derivative of phenol, characterized by the presence of chloro, fluoro, and hydroxymethyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-4-(hydroxymethyl)phenol typically involves multi-step organic reactions. One common method includes the halogenation of a phenol derivative followed by hydroxymethylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and hydroxymethylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-fluoro-4-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the hydroxymethyl group to a methyl group.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-Chloro-5-fluoro-4-formyl-phenol or 3-Chloro-5-fluoro-4-carboxylic acid.
Reduction: Formation of 3-Chloro-5-fluoro-4-methyl-phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-fluoro-4-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-5-fluoro-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxymethyl-phenol: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
5-Fluoro-4-hydroxymethyl-phenol: Lacks the chloro substituent, leading to different chemical properties.
3-Chloro-5-fluoro-phenol: Lacks the hydroxymethyl group, which influences its solubility and reactivity.
Uniqueness
3-chloro-5-fluoro-4-(hydroxymethyl)phenol is unique due to the combination of chloro, fluoro, and hydroxymethyl substituents on the phenol ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
438050-33-0 |
|---|---|
Molecular Formula |
C7H6ClFO2 |
Molecular Weight |
176.57 g/mol |
IUPAC Name |
3-chloro-5-fluoro-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6ClFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,10-11H,3H2 |
InChI Key |
NNDPKZGKNWGWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














